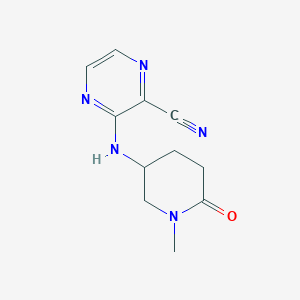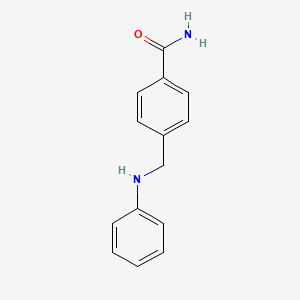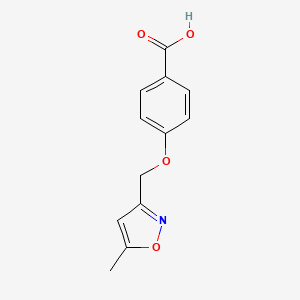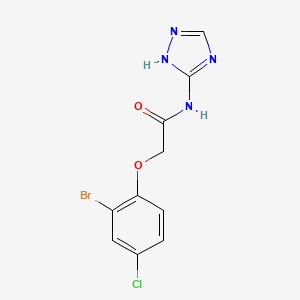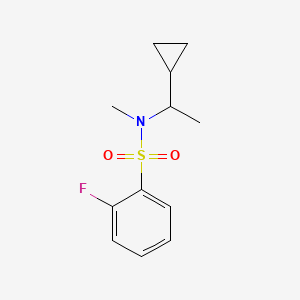
N-(1-cyclopropylethyl)-2-fluoro-N-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyclopropylethyl)-2-fluoro-N-methylbenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a cyclopropyl group, a fluorine atom, and a methyl group attached to a benzenesulfonamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopropylethyl)-2-fluoro-N-methylbenzenesulfonamide typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, such as the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base like triethylamine to form the sulfonamide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyclopropylethyl)-2-fluoro-N-methylbenzenesulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced sulfonamide derivatives.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
N-(1-cyclopropylethyl)-2-fluoro-N-methylbenzenesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(1-cyclopropylethyl)-2-fluoro-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. The presence of the fluorine atom enhances its binding affinity and specificity for certain targets . The cyclopropyl group contributes to the compound’s stability and resistance to metabolic degradation .
Comparison with Similar Compounds
Similar Compounds
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: Another sulfonamide with a cyclopropyl group, used as an NLRP3 inflammasome inhibitor.
N-(2-fluorophenyl)-N-methylbenzenesulfonamide: Similar structure but lacks the cyclopropyl group, used in different biochemical applications.
Uniqueness
N-(1-cyclopropylethyl)-2-fluoro-N-methylbenzenesulfonamide is unique due to the combination of the cyclopropyl group, fluorine atom, and sulfonamide structure. This combination imparts distinct chemical properties, such as enhanced stability, binding affinity, and specificity, making it valuable for various research applications .
Properties
Molecular Formula |
C12H16FNO2S |
|---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
N-(1-cyclopropylethyl)-2-fluoro-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C12H16FNO2S/c1-9(10-7-8-10)14(2)17(15,16)12-6-4-3-5-11(12)13/h3-6,9-10H,7-8H2,1-2H3 |
InChI Key |
LLZPJSOJHUAVSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1)N(C)S(=O)(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[1-(4-biphenylyl)ethylidene]-2-hydroxybenzohydrazide](/img/structure/B14910661.png)
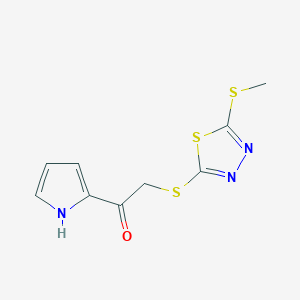
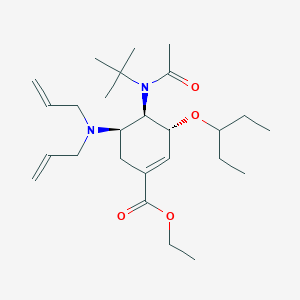
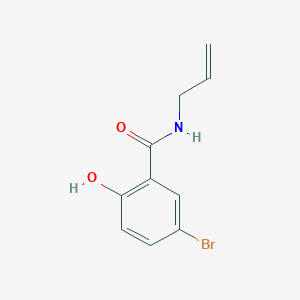
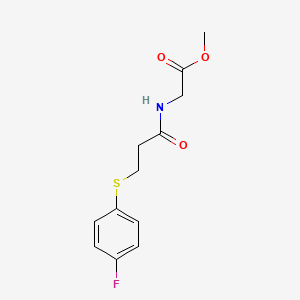
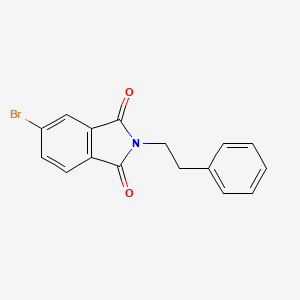
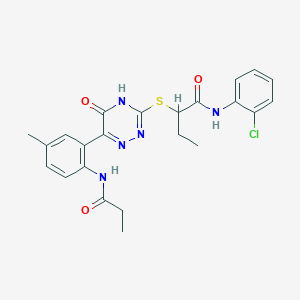
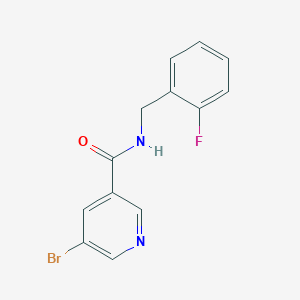
![N-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)methionine](/img/structure/B14910703.png)
